molecular formula C10H15N3O3 B2843566 Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2228252-17-1

Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2843566
CAS No.: 2228252-17-1
M. Wt: 225.248
InChI Key: JGYDVDSUWDYBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process used to construct the bicyclic core of the molecule

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Photochemical reactors and continuous flow systems can be employed to enhance the efficiency of the [2+2] cycloaddition process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction of the azide group can yield amine derivatives, which can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane

Comparison: Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-3-15-8(14)10-4-9(5-10,6-12-13-11)16-7(10)2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYDVDSUWDYBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.